molecular formula C21H17BrN2O3S B2900095 (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 683254-65-1

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2900095
CAS No.: 683254-65-1
M. Wt: 457.34
InChI Key: OOBZEAZSFXARLO-OVCLIPMQSA-N
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Description

(E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a brominated phenolic core, a thiazole ring substituted with an ethoxyphenyl group, and an electron-deficient acrylonitrile moiety. The (E)-configuration of the acrylonitrile double bond is critical for maintaining its planar geometry, enabling conjugation across the aromatic systems .

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3S/c1-3-27-16-6-4-14(5-7-16)18-12-28-21(24-18)15(11-23)8-13-9-17(22)20(25)19(10-13)26-2/h4-10,12,25H,3H2,1-2H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBZEAZSFXARLO-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the acrylonitrile moiety. The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with a thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and other additives may also be used to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may yield an amine.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

Compound Name Molecular Formula Molecular Weight Substituents on Thiazole/Phenyl Rings Notable Functional Groups
Target Compound C20H16BrN2O3S ~463.3* 4-Ethoxyphenyl (thiazole), 3-Br-4-OH-5-OMe (phenyl) Acrylonitrile, -OH, -OMe, -OEt, Br
(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile C23H15BrN2O3S 479.35 6-Bromo-coumarin (thiazole), 2-Ethoxyphenyl Acrylonitrile, coumarin, -OEt, Br
(E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile C19H12BrClN2O2S 447.7 4-Chlorophenyl (thiazole), 3-Br-4-OH-5-OMe (phenyl) Acrylonitrile, -OH, -OMe, Cl, Br
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole C12H11BrFN3S2 360.26 3-Fluorophenylhydrazone, methylthio (-SMe) -SMe, Br, hydrazone

Analysis:

  • Substituent Effects: The target compound’s 4-ethoxyphenyl group (-OEt) is bulkier and more electron-donating than the 4-chlorophenyl (-Cl) group in , which may enhance lipophilicity and alter π-π stacking interactions in biological targets. The methylthio (-SMe) group in introduces sulfur-based reactivity (e.g., oxidation to sulfoxide), which is absent in the target compound.

Crystallographic and Conformational Properties

  • Crystal Packing: While crystallographic data for the target compound are unavailable, isostructural analogs like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole exhibit triclinic symmetry (P̄1) with two independent molecules per asymmetric unit.

Biological Activity

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24H22BrN3O3S
  • Molecular Weight : 492.43 g/mol
  • IUPAC Name : this compound

The compound functions primarily as a Michael acceptor, which allows it to react with thiols in biological systems. This reactivity is crucial for its bioactivity, as it can modify proteins and other biomolecules through thiol addition reactions. The presence of the acrylonitrile moiety enhances its electrophilicity, making it a potent candidate for further biological investigations.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

StudyCompoundCell LineIC50 (µM)Mechanism
Thiazole derivativeHeLa15.2Apoptosis induction
Related acrylonitrileMCF-712.5Cell cycle arrest

Anti-inflammatory Effects

Compounds featuring brominated phenolic structures have been documented to possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be linked to its interaction with nuclear factor kappa B (NF-kB), a critical regulator of inflammation.

Antioxidant Activity

The presence of hydroxyl and methoxy groups in the structure contributes to antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is particularly important in preventing cellular damage associated with various diseases.

Case Studies

  • Study on Antitumor Effects :
    A recent study investigated the effects of similar thiazole-containing compounds on tumor growth in vivo. The results demonstrated that these compounds significantly reduced tumor volume in xenograft models, suggesting a promising therapeutic avenue for cancer treatment.
  • Inflammation Modulation :
    Another study focused on the anti-inflammatory effects of phenolic compounds derived from similar structures. The findings indicated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in treated cells compared to controls, highlighting the potential for therapeutic applications in inflammatory diseases.

Q & A

Q. Key Optimization Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >85% yield .
  • Purification : Use of column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, methanol/water mobile phase) .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and acrylonitrile protons (δ 6.2–6.5 ppm) confirm regiochemistry .
    • ¹³C NMR : Nitrile carbon (δ ~115 ppm), thiazole carbons (δ 125–150 ppm) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves E/Z isomerism and dihedral angles between aromatic rings (e.g., 15–25° for optimal π-stacking) .

Q. Advanced Challenges :

  • Discrepancies in NOESY Data : Conflicting nuclear Overhauser effects (e.g., intramolecular H-bonding vs. steric hindrance) require DFT calculations (B3LYP/6-31G*) to validate spatial arrangements .

What experimental designs are recommended for evaluating its biological activity, particularly in enzyme inhibition?

Q. Advanced Research Focus

Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or oxidoreductases (e.g., COX-2) based on structural analogs’ activity .

In Vitro Assays :

  • Enzyme Inhibition : IC₅₀ determination via fluorometric assays (e.g., NADH depletion for oxidoreductases) .
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ < 10 µM suggests therapeutic potential) .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks to rule out assay interference .

Q. Data Interpretation :

  • Use nonlinear regression (GraphPad Prism) for dose-response curves and ANOVA for statistical significance (p < 0.05) .

How do substituents (bromo, methoxy, ethoxy) influence its physicochemical and pharmacological properties?

Q. Advanced Research Focus

Substituent Effect on Properties Evidence
3-Bromo Increases lipophilicity (logP +0.5) and halogen bonding with target proteins .
4-Hydroxy Enhances solubility (via H-bonding) but reduces metabolic stability (phase II glucuronidation) .
4-Ethoxyphenyl Improves membrane permeability (cLogP ~3.2) and π-π interactions with aromatic enzyme residues .

Q. Contradictions :

  • Methoxy vs. Ethoxy : Ethoxy groups may enhance potency but increase toxicity (e.g., hepatotoxicity in murine models) .

What strategies address discrepancies in reported bioactivity data across similar acrylonitrile-thiazole hybrids?

Q. Advanced Research Focus

Source Validation : Cross-check purity (>95% via HPLC) and stereochemical consistency (circular dichroism) .

Assay Reproducibility :

  • Standardize cell culture conditions (e.g., passage number, serum concentration) .
  • Validate enzyme sources (recombinant vs. native proteins) .

Computational Modeling :

  • Molecular docking (AutoDock Vina) to predict binding modes to EGFR (PDB: 1M17) .
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns .

How can computational methods predict its metabolic stability and toxicity profiles?

Q. Advanced Research Focus

  • ADMET Prediction :
    • Software : SwissADME, ProTox-II .
    • Key Metrics : CYP450 inhibition (risk of drug-drug interactions), Ames test (mutagenicity) .
  • Metabolite Identification :
    • In Silico : P450 SOM prediction (e.g., Site of Metabolism at methoxy groups) .
    • In Vitro : Microsomal incubation (human liver microsomes) + LC-MS/MS .

What crystallization conditions are optimal for X-ray analysis of this compound?

Q. Basic Research Focus

  • Solvent Systems : Slow evaporation from DMSO/water (7:3 v/v) or ethanol/dichloromethane (1:1) .
  • Temperature : 4°C to minimize thermal motion artifacts .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures .

Q. Challenges :

  • Polymorphism risks: Screen 10+ solvent combinations to isolate stable crystalline forms .

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